![molecular formula C33H32O2 B14477576 1,1'-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene} CAS No. 68812-51-1](/img/structure/B14477576.png)
1,1'-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene} is an organic compound characterized by its unique structure, which includes a propane-2,2-diyl core flanked by two benzene rings substituted with ethenylphenyl and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene} typically involves the reaction of propane-2,2-diyl bisphenol with 2-ethenylphenyl methoxybenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieving high-quality products. Additionally, purification steps, including recrystallization and chromatography, are employed to isolate the desired compound from by-products and impurities.
化学反应分析
Types of Reactions
1,1’-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Nitro, sulfonyl, and halogenated derivatives
科学研究应用
1,1’-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene} has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins, due to its structural properties.
作用机制
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene} involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1,1’-(Propane-2,2-diylbis(4,1-phenylene))bis(oxy)bis(propan-2-ol)
- 4,4’-(Propane-2,2-diyl)bis((allyloxy)benzene)
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
Uniqueness
1,1’-(Propane-2,2-diyl)bis{4-[(2-ethenylphenyl)methoxy]benzene} is unique due to its specific substitution pattern and the presence of ethenylphenyl and methoxy groups. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility and utility in scientific research and industrial applications.
属性
CAS 编号 |
68812-51-1 |
|---|---|
分子式 |
C33H32O2 |
分子量 |
460.6 g/mol |
IUPAC 名称 |
1-ethenyl-2-[[4-[2-[4-[(2-ethenylphenyl)methoxy]phenyl]propan-2-yl]phenoxy]methyl]benzene |
InChI |
InChI=1S/C33H32O2/c1-5-25-11-7-9-13-27(25)23-34-31-19-15-29(16-20-31)33(3,4)30-17-21-32(22-18-30)35-24-28-14-10-8-12-26(28)6-2/h5-22H,1-2,23-24H2,3-4H3 |
InChI 键 |
AQLKGCUXJAISPA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2C=C)C3=CC=C(C=C3)OCC4=CC=CC=C4C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477507.png)
![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![[Bis(4-aminophenyl)methyl]phosphanone](/img/structure/B14477533.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)
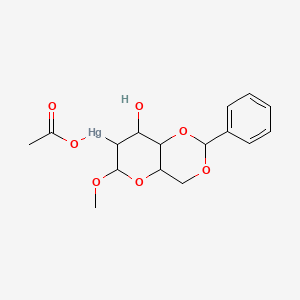
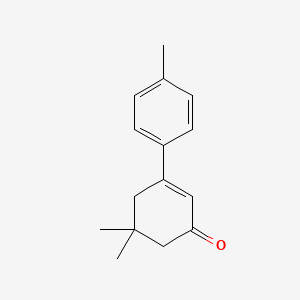

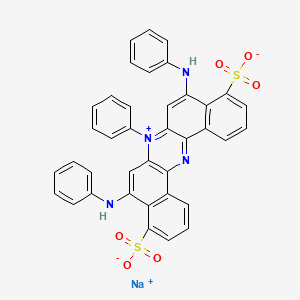
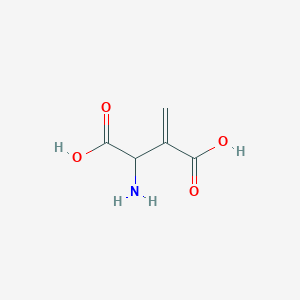
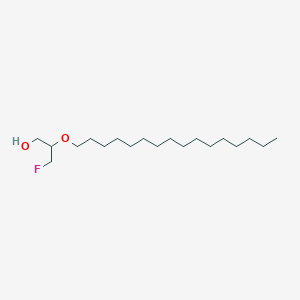
![2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione](/img/structure/B14477558.png)
![{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B14477562.png)
![6-(Azidomethyl)benzo[pqr]tetraphene](/img/structure/B14477563.png)
![7-Oxabicyclo[4.2.0]oct-2-en-8-one](/img/structure/B14477570.png)
